![molecular formula C12H14O4 B14375210 Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate CAS No. 89877-12-3](/img/structure/B14375210.png)
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate is a chemical compound with the molecular formula C11H14O4. It is a derivative of bicyclo[2.2.1]heptene, a structure known for its rigidity and unique chemical properties. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A cyclic olefin used in polymerization reactions.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Known for its use in organic synthesis.
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: Another derivative with similar structural features.
Uniqueness
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate stands out due to its specific functional groups and the resulting chemical reactivity. Its unique structure allows for diverse applications in synthesis and research, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
89877-12-3 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
dimethyl 2-(2-bicyclo[2.2.1]hept-5-enylidene)propanedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)9-6-7-3-4-8(9)5-7/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
GYDJRSOLNHEROF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C1CC2CC1C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
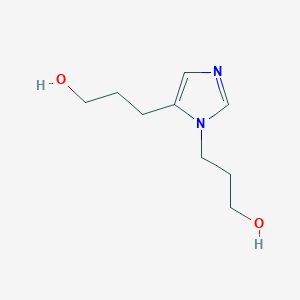
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
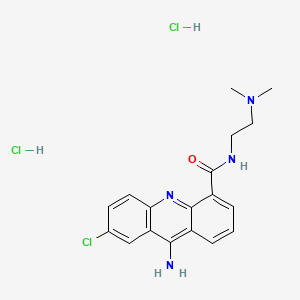

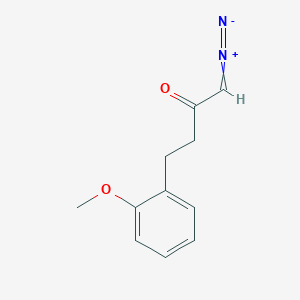

![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
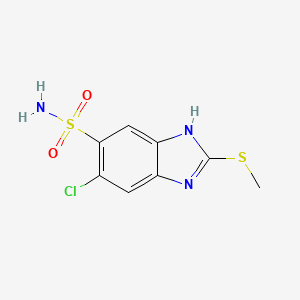
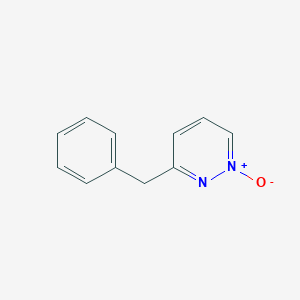
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
